Tatridin A is a germacrane-type sesquiterpene lactone that has garnered interest due to its potential biological activities and unique structural characteristics. It was first isolated from the plant Lepidolopha karatavica, and its structure has been elucidated through various analytical techniques, including X-ray crystallography and spectral analysis. Tatridin A is classified within the broader category of sesquiterpene lactones, which are known for their diverse pharmacological properties.
Tatridin A is derived from Lepidolopha karatavica, a plant species noted for its rich phytochemical profile. Sesquiterpene lactones, including tatridin A, are typically characterized by their cyclic structures and the presence of a lactone functional group. This compound belongs to the class of natural products that exhibit a range of biological activities, including anti-inflammatory and anticancer properties.
The synthesis of tatridin A involves several key steps:
The synthesis of tatridin A can be challenging due to the need for precise control over reaction conditions to avoid degradation or transformation of sensitive functional groups during purification.
The molecular structure of tatridin A features a complex arrangement typical of sesquiterpene lactones. The compound exhibits a bicyclic framework with specific stereochemistry that contributes to its biological activity.
Key structural data includes:
The absolute configuration has been determined through X-ray crystallographic analysis, revealing specific stereocenters that are crucial for its interaction with biological targets .
Tatridin A participates in various chemical reactions typical of sesquiterpene lactones:
These reactions are essential for understanding how tatridin A can be modified for potential therapeutic applications .
Tatridin A exhibits its biological effects primarily through the inhibition of specific enzymes involved in metabolic pathways. One significant target identified is phosphoglycerate kinase 1 (PGK1), an enzyme crucial for cellular energy metabolism.
The mechanism involves both direct binding assays and in vitro studies demonstrating altered enzyme kinetics in the presence of tatridin A.
Analytical techniques such as Fourier Transform Infrared Spectroscopy (FTIR) and Ultraviolet-Visible Spectroscopy (UV-Vis) are employed to characterize these properties further .
Tatridin A has shown promise in various scientific applications:
Germacrane sesquiterpenoids represent a major class of plant secondary metabolites characterized by a 15-carbon backbone arranged in a trans-annulated 10-membered ring, often featuring an α,β-unsaturated carbonyl moiety and a conserved α-methylene-γ-lactone group. These structural elements confer potent electrophilic properties, enabling covalent interactions with biological nucleophiles such as cysteine residues in proteins. Historically, germacranolides have been prized in traditional medicine systems for their broad-spectrum bioactivities, including anti-inflammatory, antimicrobial, and antitumor effects. Notable examples include artemorin (from Artemisia spp.) and costunolide derivatives (found in Magnolia and Saussurea species), which served as foundational scaffolds for drug development. The α-methylene-γ-lactone moiety is particularly pharmacologically significant, as it facilitates interactions with key cellular targets like NF-κB and thioredoxin reductase, triggering apoptosis in malignant cells [1] [5] [7].
Table 1: Structural and Bioactive Features of Representative Germacrane Sesquiterpenoids
Compound | Core Structure | Biological Activities | Natural Sources |
---|---|---|---|
Tatridin-A | 10-membered ring with Z,E-double bonds & 3-methylene-dihydrofuran-2-one | Anticancer, PGK1 inhibition | Anthemis spp., Palythoa spp. |
Artemorin | Germacranolide with α-methylene-γ-lactone | Antileishmanial, anti-inflammatory | Artemisia absinthium |
Costunolide | Germacranolide with α-exo-methylene lactone | Antiproliferative, chemopreventive | Saussurea costus |
Anhydroartemorin | Dehydrated artemorin derivative | Antikinetoplastid, pro-apoptotic | Palythoa aff. clavata |
Tatridin-A (TatA) was first isolated in 2010 from the aerial parts of Anthemis melanolepis (Asteraceae), an endemic Mediterranean species traditionally used for treating inflammatory conditions. Chemically, TatA is defined as a germacrane sesquiterpenoid featuring a unique 10-membered ring system containing one E-double bond and one Z-double bond, fused to a 3-methylene-dihydrofuran-2-one moiety. This stereochemical configuration distinguishes it from isomers like tatridin-B, where double-bond positions and hydroxy group epimerization occur [1] [4] [7].
Subsequent studies revealed Tatridin-A in the zoanthid Palythoa aff. clavata (Cnidaria), indicating its presence in marine ecosystems. In terrestrial sources, Anthemis species (notably A. melanolepis, A. wiedemanniana, and A. tinctoria) remain primary producers, where TatA accumulates in floral tissues as part of chemical defense mechanisms. Traditional preparations involve decoctions or infusions of flowers for pain relief, sedation, and urinary inflammation, though TatA's specific contribution to these effects was historically uncharacterized [5] [7].
Table 2: Bioactivity Profile of Tatridin-A Against Pathogenic Targets
Assay System | Activity | Key Findings | Reference |
---|---|---|---|
Leukemia (THP-1) cells | PGK1 inhibition | Binds PGK1 active domain, alters hinge region conformation | [1] |
Gastric cancer (KATO III) cells | Anti-invasive | Downregulates CXCR4 and β-catenin mRNA; inhibits dissemination | [1] |
Leishmania donovani promastigotes | Antiprotozoal activity | IC₅₀ >94.58 μM (low efficacy) | [5] |
Trypanosoma cruzi epimastigotes | Moderate trypanocidal activity | IC₅₀ = 32.38 ± 6.55 μM | [5] |
Despite its intriguing structure, Tatridin-A suffered from significant research voids prior to recent investigations:
Using the PICOS (Population, Intervention, Comparator, Outcomes, Setting) framework for gap analysis:
Table 3: Key Research Gaps and Resolution Status in Tatridin-A Studies
Research Gap | Resolution Status (2023–2025) | Validated Outcomes |
---|---|---|
Target identification in cancer | Resolved via DARTS/t-LIP-MRM | PGK1 confirmed as primary target in leukemia |
Anti-disseminative mechanisms | Partially resolved | β-catenin/CXCR4 downregulation in gastric cancer |
Efficacy in kinetoplastids | Unresolved | Low antileishmanial activity; no in vivo data |
Bioavailability prediction | Emerging | Log Pe = −6.31 (moderate permeability) via PAMPA |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7